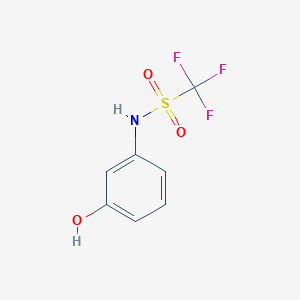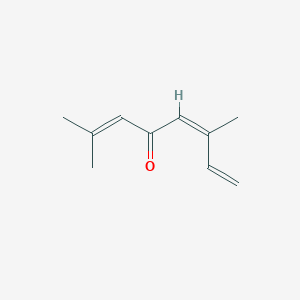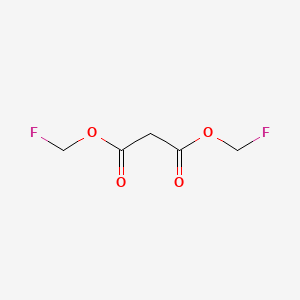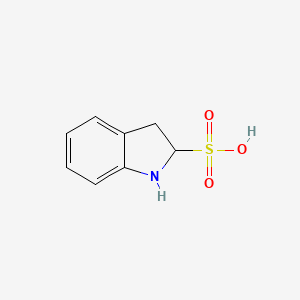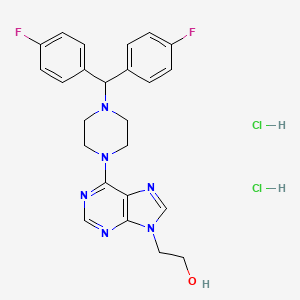
9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the ethanol group and the di-p-fluorobenzhydryl piperazine moiety. Common reagents used in these reactions include various alkylating agents, protecting groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the purine core or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or ketones, while substitution reactions may introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with specific biological targets, such as nucleic acids or proteins.
Medicine
In medicine, compounds with similar structures have been explored for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. The specific biological activity of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” would need to be determined through experimental studies.
Industry
In industry, this compound may find applications in the development of pharmaceuticals, agrochemicals, or materials science. Its unique properties could be leveraged to create new products with enhanced performance.
Mécanisme D'action
The mechanism of action of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other purine derivatives with ethanol or piperazine groups. Examples include:
- 9H-Purine-9-ethanol derivatives
- Piperazine-substituted purines
- Fluorobenzhydryl-substituted compounds
Uniqueness
The uniqueness of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” lies in its specific combination of functional groups, which may confer distinct biological or chemical properties. Comparative studies with similar compounds would help highlight its unique features and potential advantages.
Propriétés
Numéro CAS |
37425-38-0 |
|---|---|
Formule moléculaire |
C24H26Cl2F2N6O |
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
2-[6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]purin-9-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H24F2N6O.2ClH/c25-19-5-1-17(2-6-19)22(18-3-7-20(26)8-4-18)30-9-11-31(12-10-30)23-21-24(28-15-27-23)32(13-14-33)16-29-21;;/h1-8,15-16,22,33H,9-14H2;2*1H |
Clé InChI |
GRHVSSSLIWEFRL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC=NC3=C2N=CN3CCO)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


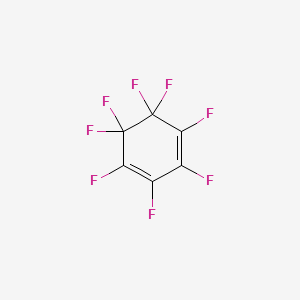


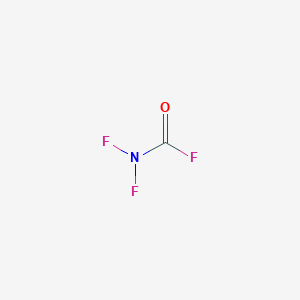
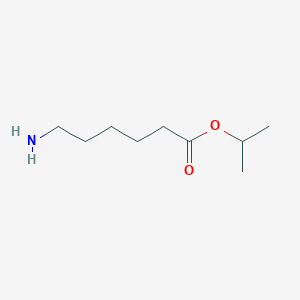
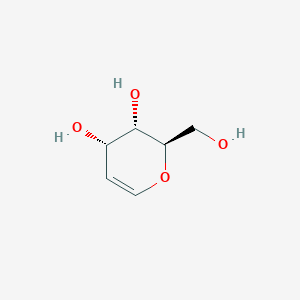
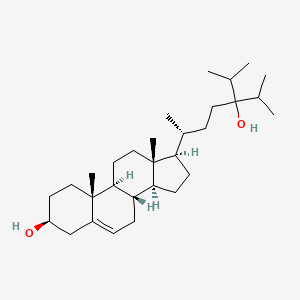
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
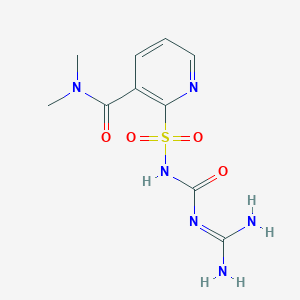
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
